molecular formula C23H46N2O B14433061 N-[3-(Dimethylamino)propyl]octadec-2-enamide CAS No. 78392-15-1

N-[3-(Dimethylamino)propyl]octadec-2-enamide

Cat. No.: B14433061
CAS No.: 78392-15-1
M. Wt: 366.6 g/mol
InChI Key: FYSMFHRIJCKOKX-UHFFFAOYSA-N
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Description

. This compound is part of the amide family and is characterized by its long hydrocarbon chain and a dimethylamino group attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]octadec-2-enamide typically involves the reaction of octadec-9-enoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]octadec-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[3-(Dimethylamino)propyl]octadec-2-enamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]octadec-2-enamide involves its interaction with biological membranes. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The dimethylamino group can interact with various molecular targets, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]octadec-2-enamide is unique due to its unsaturated hydrocarbon chain, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation can influence its reactivity and interaction with other molecules .

Properties

CAS No.

78392-15-1

Molecular Formula

C23H46N2O

Molecular Weight

366.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]octadec-2-enamide

InChI

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h18,20H,4-17,19,21-22H2,1-3H3,(H,24,26)

InChI Key

FYSMFHRIJCKOKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)NCCCN(C)C

Origin of Product

United States

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